
Cisapride
Vue d'ensemble
Description
Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system. This compound was discovered by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Prepulsid and Propulsid . Despite its efficacy in treating conditions like gastroesophageal reflux disease and diabetic gastroparesis, its use has been limited or withdrawn in many countries due to serious cardiac side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cisapride can be synthesized through reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This process involves the use of reducing agents and specific reaction conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, this compound is often prepared by direct compression techniques using hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) K4M and HPMC K100M. These polymers help in sustaining the release of the drug, making it more effective for therapeutic use .
Analyse Des Réactions Chimiques
Metabolic Reactions
Cisapride is extensively metabolized in the liver via cytochrome P450 3A4 (CYP3A4) enzymes, resulting in several bioactive metabolites . Key metabolic pathways include:
-
N-dealkylation : Removal of the 3-(4-fluorophenoxy)propyl group to form northis compound .
-
Hydroxylation : Aromatic hydroxylation at the fluorophenyl or benzamide moiety, producing 3-fluoro-4-hydroxythis compound and 4-fluoro-2-hydroxythis compound .
Table 1: Major Metabolites of this compound
Metabolite | Structural Modification | Enzyme Involved |
---|---|---|
Northis compound | N-dealkylation | CYP3A4 |
3-Fluoro-4-hydroxythis compound | Fluorophenyl hydroxylation | CYP3A4 |
4-Fluoro-2-hydroxythis compound | Benzamide hydroxylation | CYP3A4 |
These metabolites are pharmacologically inactive, but their formation underscores this compound's susceptibility to oxidative transformations .
Enzymatic Interactions
This compound interacts with multiple receptors and ion channels, influencing its pharmacological and chemical behavior:
Table 2: Binding Affinities of this compound
Target | Ki (nM) | Action | Reference |
---|---|---|---|
5-HT₄ receptor | 14.3 | Agonist | |
5-HT₃A receptor | 152 | Agonist | |
KCNH2 (hERG) potassium channel | 29 | Inhibitor |
-
Serotonin receptor agonism : this compound stimulates 5-HT₄ receptors, enhancing acetylcholine release in the enteric nervous system .
-
KCNH6 inhibition : this compound blocks KCNH6 potassium channels in pancreatic β-cells, disrupting calcium homeostasis and increasing insulin secretion .
Protein Binding and Stability
-
Protein binding : this compound exhibits 97.5% plasma protein binding , primarily to albumin .
-
pH-dependent solubility : Solubility decreases in alkaline conditions, with a logP of 3.3 indicating moderate lipophilicity .
Electrophysiological Data
In transfected HEK293 cells, this compound inhibits KCNH6 currents in a concentration-dependent manner (IC₅₀ = 0.8 μM) . This interaction is critical for its off-target effects on insulin secretion.
Experimental Observations
-
In vitro studies : this compound’s inhibition of KCNH6 was confirmed using whole-cell patch-clamp techniques, showing reduced currents at 10 μM .
-
In vivo effects : Co-administration with tolbutamide (a sulfonylurea) synergistically enhances insulin secretion in wild-type mice but not in KCNH6 β-cell knockout models .
Degradation and Stability
Applications De Recherche Scientifique
Clinical Applications
-
Gastroesophageal Reflux Disease (GERD)
- Study Findings : Cisapride has been shown to significantly increase lower esophageal sphincter pressure and enhance peristaltic contractions in patients with GERD. In a controlled study, it nearly doubled the resting lower esophageal sphincter pressure from 8.7 mm Hg to between 15 and 20 mm Hg for at least 90 minutes post-administration .
- Case Study : A clinical trial involving 10 healthy individuals and 10 reflux patients demonstrated improved sphincter function and reduced reflux symptoms after cisapride administration.
-
Gastroparesis
- Study Findings : In a double-blind, placebo-controlled trial involving 26 patients with upper gut dysmotility, cisapride significantly improved gastric emptying times compared to placebo (p < 0.05). Patients reported enhanced symptom relief, although the overall symptomatic benefit was not statistically significant compared to placebo .
- Case Study : The trial included patients with diabetic and idiopathic gastroparesis, showcasing this compound's potential in managing delayed gastric emptying.
-
Chronic Constipation in Spinal Cord Injury
- Study Findings : A study on ten patients with spinal cord injuries found that this compound reduced colonic transit time and rectal capacity significantly, improving bowel function without adverse cardiovascular effects .
- Case Study : Patients experienced enhanced stool consistency and frequency, indicating cisapride's efficacy in managing constipation associated with neurological impairments.
Summary of Clinical Studies
Application | Study Type | Main Findings |
---|---|---|
Gastroesophageal Reflux Disease | Controlled Trial | Increased lower esophageal sphincter pressure; reduced reflux |
Gastroparesis | Double-Blind Placebo-Controlled | Improved gastric emptying; symptom relief |
Chronic Constipation | Clinical Study |
Mécanisme D'action
Cisapride acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system. This leads to enhanced motility of the upper gastrointestinal tract, increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and accelerated gastric emptying and intestinal transit . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .
Comparaison Avec Des Composés Similaires
Metoclopramide: Another prokinetic agent used to treat similar conditions but has antidopaminergic effects.
Domperidone: A dopamine antagonist with prokinetic properties.
Omeprazole: A proton pump inhibitor used to reduce stomach acid production.
Famotidine: An H2 antagonist used to treat gastric acid-related disorders .
Uniqueness of Cisapride: this compound is unique in its selective serotonin 5-HT4 receptor agonist activity, which distinguishes it from other prokinetic agents like metoclopramide and domperidone that have antidopaminergic effects. This selectivity allows this compound to enhance gastrointestinal motility without the central nervous system side effects associated with dopamine antagonists .
Propriétés
Numéro CAS |
81098-60-4 |
---|---|
Formule moléculaire |
C23H29ClFN3O4 |
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[(3R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20?,22-/m1/s1 |
Clé InChI |
DCSUBABJRXZOMT-LWMIZPGFSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
SMILES isomérique |
CO[C@@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
SMILES canonique |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
Apparence |
Solid powder |
Color/Form |
White to slightly biege powder |
melting_point |
110 °C |
Key on ui other cas no. |
81098-60-4 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Kaudalit; Kinestase; Prepulsid; Presid; Pridesia; Propulsid; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.